venturicidin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of venturicidins involves complex organic reactions. One method includes the regioselective dehydration of specific alcohols, followed by condensation using Yamaguchi’s method to form esters, which are then deprotected to yield the desired alcohol . Another approach involves ring-closing metathesis using Grubbs’ second-generation catalyst to achieve high yields of venturicidin .
Industrial Production Methods: Industrial production of venturicidins typically involves large-scale fermentation of Streptomyces species. The fermentation process is optimized to maximize the yield of venturicidins, which are then extracted and purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Venturicidins undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize venturicidins.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups within the venturicidin structure.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various analogs of venturicidins with altered functional groups, which can exhibit different biological activities.
Scientific Research Applications
Venturicidins have a wide range of scientific research applications:
Chemistry: Venturicidins are used as model compounds to study macrolide synthesis and structure-activity relationships.
Biology: They are employed in research on fungal biology and the development of antifungal agents.
Mechanism of Action
Venturicidins exert their effects by inhibiting the ATP synthase complex in fungi and bacteria . This inhibition disrupts the proton flow through ATP synthase, leading to a collapse of the mitochondrial membrane potential and subsequent cell death . The molecular targets include the ATP synthase complex, and the pathways involved are primarily related to energy metabolism and mitochondrial function .
Comparison with Similar Compounds
Aabomycin A1 and A2: These compounds are structurally identical to venturicidin A and B, respectively.
This compound C: A recently discovered analog with similar antifungal properties.
Nocardamine and Dehydroxynocardamine: These compounds share structural similarities with venturicidins and exhibit similar biological activities.
Uniqueness: Venturicidins are unique due to their potent antifungal activity and their ability to inhibit ATP synthase, making them valuable in both agricultural and medical applications. Their structural diversity and the presence of multiple analogs provide a rich area for further research and development.
Properties
IUPAC Name |
(1R,5S,6R,8R,9E,11R,15E,17R)-11-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H66O10/c1-10-32(41)29(8)36(44)26(5)20-28(7)38-27(6)19-23(2)15-16-31(48-35-21-33(42)37(45)30(9)47-35)14-12-11-13-24(3)39-25(4)17-18-40(46,50-39)22-34(43)49-38/h13,15-17,23,26-31,33,35-39,42,44-46H,10-12,14,18-22H2,1-9H3/b16-15+,24-13+/t23-,26+,27+,28+,29+,30+,31+,33+,35-,36-,37+,38-,39+,40+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOYQVOQUWWSAB-KEXSXYLYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(C(C)CC(C)C1C(CC(C=CC(CCCC=C(C2C(=CCC(O2)(CC(=O)O1)O)C)C)OC3CC(C(C(O3)C)O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@@H](C)[C@H]([C@H](C)C[C@@H](C)[C@@H]1[C@@H](C[C@H](/C=C/[C@@H](CCC/C=C(/[C@@H]2C(=CC[C@@](O2)(CC(=O)O1)O)C)\C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H66O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33538-72-6 |
Source
|
Record name | Venturicidin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033538726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VENTURICIDIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S254814I6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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